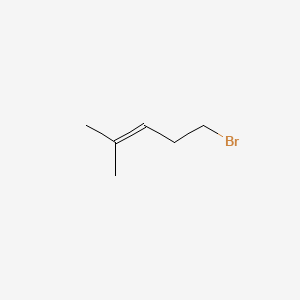

5-Bromo-2-methyl-2-pentene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 244464. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-methylpent-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11Br/c1-6(2)4-3-5-7/h4H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNXURIHDFUQNOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCBr)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90177230 | |

| Record name | 5-Bromo-2-methyl-2-pentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90177230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | 5-Bromo-2-methyl-2-pentene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20104 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2270-59-9 | |

| Record name | 5-Bromo-2-methyl-2-pentene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002270599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2270-59-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244464 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Bromo-2-methyl-2-pentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90177230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-methylpent-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-methyl-2-pentene (CAS: 2270-59-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-2-methyl-2-pentene, a versatile reagent in organic synthesis. This document consolidates essential physicochemical data, detailed experimental protocols for its synthesis and key reactions, and safety and handling information to support its effective and safe use in research and development.

Physicochemical Properties

This compound is a colorless to light yellow liquid.[1][2] Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 2270-59-9 | [1][3] |

| Molecular Formula | C₆H₁₁Br | [1][3][4] |

| Molecular Weight | 163.06 g/mol | [3][4] |

| Boiling Point | 152-154 °C (lit.) | [3] |

| Density | 1.217 g/mL at 25 °C (lit.) | [3] |

| Refractive Index (n20/D) | 1.476 (lit.) | [3] |

| Solubility | Slightly miscible with water. | --- |

| Appearance | Colorless to Light Yellow Liquid | [1][2] |

| Storage Temperature | 2-8°C | [3] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. Representative spectral information is available from various sources.

-

¹H NMR and ¹³C NMR Spectra: Detailed proton and carbon nuclear magnetic resonance spectra are available for confirmation of the chemical structure.[1]

-

Infrared (IR) Spectrum: The IR spectrum provides information about the functional groups present in the molecule.[1]

-

Mass Spectrum: The mass spectrum is available for determining the molecular weight and fragmentation pattern of the compound.[5]

Synthesis of this compound

A primary synthetic route to this compound is through the allylic bromination of a suitable precursor, such as 2-methyl-2-pentene (B165383), using N-bromosuccinimide (NBS).[6]

Experimental Protocol: Allylic Bromination with NBS

This protocol is a representative procedure for the synthesis of this compound.

Materials:

-

2-methyl-2-pentene

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Radical initiator (e.g., AIBN or benzoyl peroxide) or a light source (UV lamp)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-methyl-2-pentene (1.0 eq) in CCl₄.

-

Add N-bromosuccinimide (1.1 eq) and a catalytic amount of a radical initiator to the solution.

-

Heat the reaction mixture to reflux. If using a light source, irradiate the mixture while stirring at a suitable temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete when the solid NBS is consumed and succinimide (B58015) is observed as a white solid floating on top of the solvent.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide by-product.

-

Wash the filtrate with water and then with brine to remove any remaining impurities.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to yield the crude this compound.

-

The product can be further purified by distillation under reduced pressure.

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Applications

The presence of a primary alkyl bromide makes this compound a versatile substrate for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.[6] This reactivity is fundamental to its application as a building block in the synthesis of more complex molecules.

Nucleophilic Substitution Reactions

This compound readily undergoes Sₙ2 reactions with various nucleophiles. Below are representative protocols for common nucleophilic substitution reactions.

Application: This reaction introduces a nitrile group, which is a versatile precursor for amines, carboxylic acids, and other nitrogen-containing functional groups.

Experimental Protocol:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).

-

Add sodium cyanide (1.1-1.2 eq) to the solution.

-

Heat the reaction mixture with stirring. The reaction temperature can range from room temperature to elevated temperatures depending on the solvent and desired reaction rate.

-

Monitor the reaction by TLC or GC until the starting material is consumed.

-

Upon completion, cool the reaction mixture and quench with water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude nitrile product.

-

Purify by distillation or column chromatography.

Application: Alkyl azides are important intermediates in "click chemistry" (e.g., CuAAC) and can be reduced to primary amines.

Experimental Protocol:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as DMF or acetone.

-

Add sodium azide (B81097) (1.1-1.5 eq).

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction progress by TLC or GC.

-

Once the reaction is complete, filter the mixture to remove any precipitated salts.

-

Carefully remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with water to remove any remaining salts.

-

Dry the organic layer, filter, and evaporate the solvent to yield the azide product.

Application: This hydrolysis reaction converts the alkyl bromide to the corresponding alcohol.

Experimental Protocol:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of ethanol (B145695) and water.

-

Add an aqueous solution of sodium hydroxide (B78521) (1.1-1.5 eq).

-

Heat the mixture under reflux.

-

Monitor the reaction by TLC or GC.

-

After completion, cool the mixture and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with an organic solvent.

-

Wash the organic layer with water and brine.

-

Dry the organic layer, filter, and concentrate to obtain the alcohol product.

References

In-Depth Technical Guide: Physical Properties and Synthetic Utility of 5-Bromo-2-methyl-2-pentene

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-methyl-2-pentene (CAS No. 2270-59-9) is a versatile organobromine compound and a key intermediate in organic synthesis.[1][2] Its bifunctional nature, featuring both a reactive alkyl bromide and an alkene moiety, makes it a valuable building block for the construction of complex molecular architectures.[2][3] This guide provides a comprehensive overview of its core physical properties, experimental protocols for property determination and synthesis, and its application in synthetic chemistry, particularly in the formation of sesquiterpenoids and other natural products.[4]

Core Physical and Chemical Properties

The physical characteristics of this compound are critical for its handling, storage, and application in chemical reactions. It is a clear, light yellow, flammable liquid.[5][6] For safe handling, it should be stored in a cool place (2-8°C) and kept away from strong oxidizing agents and strong bases.

Data Summary

The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₁Br | [5] |

| Molecular Weight | 163.06 g/mol | [5] |

| CAS Registry Number | 2270-59-9 | [5] |

| Appearance | Clear, light yellow liquid | [5][6] |

| Boiling Point | 152-154 °C (lit.) | [6] |

| Density | 1.217 g/mL at 25 °C (lit.) | |

| Refractive Index (n²⁰/D) | 1.476 (lit.) | |

| Flash Point | 22 °C (71.6 °F) - closed cup | [6] |

| Solubility | Slightly miscible with water | [4] |

| Storage Temperature | 2-8°C |

Experimental Protocols

Detailed methodologies for the determination of physical properties and for the synthesis and reaction of the title compound are provided below.

Determination of Physical Properties (General Protocols)

While specific experimental data for the determination of this compound's properties are not detailed in the literature, the following general protocols describe standard laboratory methods for such measurements.

The Thiele tube method is a convenient technique for determining the boiling point of a small liquid sample.

-

Sample Preparation: A small amount (0.5-1.0 mL) of this compound is placed into a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

Apparatus Setup: The test tube assembly is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This setup is then inserted into the side arm of a Thiele tube containing a high-boiling mineral oil, ensuring the oil level is above the top of the sample.

-

Heating: The Thiele tube is gently heated at the side arm. As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube as trapped air expands and is displaced by the sample's vapor.

-

Measurement: Heating is continued until a continuous and rapid stream of bubbles is observed. The heat source is then removed. The liquid will begin to cool, and the bubbling will slow down. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube. This temperature corresponds to the point where the vapor pressure of the sample equals the atmospheric pressure.

Modern digital density meters provide rapid and accurate measurements based on the oscillating U-tube principle.

-

Calibration: The instrument is calibrated according to the manufacturer's instructions, typically using dry air and deionized water at a known temperature (e.g., 20°C).

-

Sample Injection: A syringe is used to inject the liquid sample (this compound) into the oscillating U-tube of the density meter. Care must be taken to avoid introducing air bubbles.

-

Equilibration: The sample is allowed to thermally equilibrate to the specified temperature of the measurement cell (e.g., 25°C).

-

Measurement: The instrument measures the oscillation period of the U-tube containing the sample. This period is directly related to the density of the liquid. The instrument's software automatically calculates and displays the density, often in g/cm³ or g/mL.

The refractive index is a fundamental physical property that can be measured with high precision using an Abbe refractometer.

-

Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water. The prism surfaces are cleaned with a soft tissue and an appropriate solvent (e.g., ethanol (B145695) or acetone) and allowed to dry completely.

-

Sample Application: A few drops of this compound are applied to the surface of the lower prism.

-

Measurement: The prisms are closed and locked. The light source is switched on, and the user looks through the eyepiece, adjusting the control knob until the light and dark fields converge into a sharp, single line at the crosshairs.

-

Reading: The refractive index value is read directly from the instrument's scale. The temperature should be monitored and recorded, as refractive index is temperature-dependent. The reading is typically corrected to the standard sodium D-line (589 nm) and reported at 20°C (n²⁰/D).

Synthesis Protocol: Preparation of this compound

A common synthetic route involves the reaction of cyclopropyl (B3062369) methyl ketone with a Grignard reagent, followed by rearrangement.

-

Grignard Reaction: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer under an inert atmosphere (e.g., Nitrogen), a solution of cyclopropyl methyl ketone in anhydrous tetrahydrofuran (B95107) (THF) is cooled in an ice bath. A solution of methylmagnesium bromide (CH₃MgBr) in diethyl ether is added dropwise from the dropping funnel. The reaction is allowed to warm to room temperature and then refluxed for 1 hour to ensure complete reaction.

-

Hydrolysis and Rearrangement: The reaction mixture is cooled again in an ice bath. A solution of aqueous sulfuric acid is added cautiously to quench the reaction and induce the rearrangement of the intermediate tertiary alcohol. This step opens the cyclopropyl ring to form the 2-methyl-2-pentenyl structure.

-

Workup and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic phases are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure. The resulting crude product is purified by vacuum distillation to yield this compound as a clear liquid.

Caption: Synthesis workflow for this compound.

Applications in Organic Synthesis

This compound is a valuable precursor for introducing the 2-methyl-2-pentenyl moiety into larger molecules. Its primary application is in the synthesis of terpenes and terpenoids, a large class of naturally occurring organic compounds.

Role as a Synthetic Building Block

The compound's reactivity is centered on the carbon-bromine bond. The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions. This allows for the formation of new carbon-carbon bonds, which is a cornerstone of synthetic organic chemistry.

A primary application is its use in Grignard reactions, where it acts as the electrophile. An organometallic nucleophile (Grignard reagent, R-MgX) will attack the carbon atom attached to the bromine, displacing the bromide and forming a new C-C bond. This reaction is a reliable method for extending carbon chains.

Synthesis of Sesquiterpenoids and Natural Products

This reagent is explicitly cited for its use in the synthesis of sesquiterpenoids (C15 terpenes).[4] For example, it is a key starting material in the total synthesis of Penifulvin A, a sesquiterpenoid that possesses a novel dioxa-fenestrane structure and exhibits insecticidal properties.[4] It is also employed in the preparation of isotopically labeled geraniol (B1671447) (geraniol-3-¹⁴C), which is used in biosynthetic studies to trace metabolic pathways.[4]

Caption: Role of this compound in synthetic pathways.

References

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound [myskinrecipes.com]

- 4. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. This compound | C6H11Br | CID 137521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CAS#:2270-59-9 | Chemsrc [chemsrc.com]

5-Bromo-2-methyl-2-pentene chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-Bromo-2-methyl-2-pentene, a versatile reagent in organic synthesis. The document details its chemical structure, IUPAC nomenclature, physicochemical properties, and key experimental protocols involving this compound.

Chemical Structure and IUPAC Name

This compound is a halogenated aliphatic, unsaturated hydrocarbon. Its structure consists of a five-carbon pentene chain with a methyl group at the second carbon and a bromine atom at the fifth position. The double bond is located between the second and third carbons.

The presence of both a double bond and a reactive bromine atom makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[3]

Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| Molecular Weight | 163.06 g/mol | [1][5][6] |

| Appearance | Clear light yellow liquid | [1] |

| Boiling Point | 152-154 °C | [4][7][8] |

| Density | 1.217 g/mL at 25 °C | [4][7] |

| Refractive Index (n20/D) | 1.476 | [4][7] |

| Flash Point | 22 °C (71.6 °F) - closed cup | [4] |

| Water Solubility | Slightly miscible | [7][8][9] |

| Storage Temperature | 2-8°C | [4][9] |

Experimental Protocols

This compound is a key reagent in various organic syntheses, including the formation of sesquiterpenoids.[5][7]

Synthesis of this compound from Cyclopropyl (B3062369) Methyl Ketone [7][9]

This synthetic route involves the reaction of cyclopropyl methyl ketone with methylmagnesium bromide followed by treatment with sulfuric acid.

-

Step 1: Grignard Reaction. To a solution of methylmagnesium bromide in tetrahydrofuran (B95107) (THF), cyclopropyl methyl ketone is added dropwise under an inert atmosphere. The reaction mixture is then refluxed for approximately one hour.

-

Step 2: Ring Opening and Bromination. The reaction mixture is cooled and then added to a pre-cooled solution of 35% sulfuric acid. This step facilitates the ring opening of the cyclopropyl group. The mixture is warmed and stirred to ensure the completion of the reaction.

-

Step 3: Workup and Isolation. The organic phase is separated, washed with water, and the solvent is removed by vacuum distillation to yield an oily residue. The residue is dissolved in THF to be used in subsequent steps or purified further to obtain this compound. A reported yield for this process is approximately 77%.[7]

Application in the Synthesis of Penifulvin A

This compound serves as a crucial building block in the total synthesis of Penifulvin A, a sesquiterpenoid with a novel dioxa-fenestrane structure and insecticidal properties.[4][7][8][9] The synthesis involves the use of this reagent to introduce a C6 unit into the molecular framework.

Application in the Synthesis of Geraniol-3-¹⁴C

This compound is also employed in the preparation of radiolabeled geraniol, specifically geraniol-3-¹⁴C.[4][7][8][9] This highlights its utility in creating isotopically labeled compounds for metabolic and mechanistic studies.

Logical Workflow for Synthesis

The following diagram illustrates the synthetic pathway from cyclopropyl methyl ketone to this compound.

References

- 1. This compound | C6H11Br | CID 137521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. 5-溴-2-甲基-2-戊烯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. This compound, 97% | Fisher Scientific [fishersci.ca]

- 7. This compound | 2270-59-9 [chemicalbook.com]

- 8. This compound | CAS#:2270-59-9 | Chemsrc [chemsrc.com]

- 9. lookchem.com [lookchem.com]

Spectroscopic Analysis of 5-Bromo-2-methyl-2-pentene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 5-Bromo-2-methyl-2-pentene (CAS No: 2270-59-9), a key intermediate in organic synthesis. The document outlines the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data, details generalized experimental protocols for data acquisition, and illustrates the analytical workflow and structure-spectrum correlations.

Introduction

This compound is a halogenated alkene of significant interest in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its bifunctional nature, possessing both a reactive bromine atom and a nucleophilic double bond, makes it a versatile building block. Accurate characterization of this compound is paramount for its effective use in multi-step syntheses. This guide summarizes the key spectroscopic data that enables unequivocal identification and purity assessment.

Spectral Data Presentation

While direct access to raw spectral data is repository-dependent, the following tables summarize the expected and reported spectral features for this compound, based on data available in public and commercial databases such as the NIST WebBook and those cited by PubChem, including Sigma-Aldrich and Wiley SpectraBase.[1]

Table 1: ¹H NMR Spectral Data (Proton NMR)

| Assignment | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Coupling Constant (J) Hz (Predicted) |

| (CH₃)₂C= | ~1.6 - 1.7 | Singlet | N/A |

| =CH- | ~5.1 - 5.3 | Triplet | ~7.0 |

| -CH₂-CH₂Br | ~2.5 - 2.7 | Quartet | ~7.0 |

| -CH₂Br | ~3.3 - 3.5 | Triplet | ~7.0 |

Note: Predicted values are based on standard chemical shift tables and substituent effects. Actual experimental values may vary based on solvent and instrument parameters. Data for this compound is available from Sigma-Aldrich.[1]

Table 2: ¹³C NMR Spectral Data (Carbon-13 NMR)

| Assignment | Chemical Shift (δ) ppm (Predicted) |

| (CH₃) ₂C= | ~18, ~26 |

| C H₂-CH₂Br | ~40 |

| C H₂Br | ~32 |

| =C H- | ~122 |

| (CH₃)₂C = | ~135 |

Note: Predicted values are based on standard chemical shift tables. Actual experimental data is available from Sigma-Aldrich.[1]

Table 3: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 162/164 | Moderate | [M]⁺ (Molecular ion peak, bromine isotope pattern) |

| 83 | High | [C₆H₁₁]⁺ (Loss of Br) |

| 55 | High | [C₄H₇]⁺ |

| 41 | Base Peak | [C₃H₅]⁺ |

Note: Data is consistent with the electron ionization mass spectrum available on the NIST WebBook.[2] The characteristic 1:1 ratio of the M and M+2 peaks is indicative of the presence of a single bromine atom.

Table 4: Infrared (IR) Spectroscopy Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~2970 - 2850 | Strong | C-H stretch (alkane) |

| ~1670 | Medium | C=C stretch (alkene) |

| ~1450, ~1375 | Medium | C-H bend (alkane) |

| ~650 | Strong | C-Br stretch |

Note: IR spectral data for this compound is available from various sources including Bio-Rad and Sigma-Aldrich, as cited on PubChem.[1]

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for a liquid sample such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire a one-dimensional proton spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 128 or more) and a longer relaxation delay may be necessary.

-

Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase the resulting spectra and perform baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the internal standard (TMS at 0.00 ppm).

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the neat liquid sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

-

Ionization: Utilize electron ionization (EI) as the standard method for generating gas-phase ions. A typical electron energy of 70 eV is used.

-

Mass Analysis: The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) should be clearly visible for bromine-containing fragments.

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a single drop of the neat liquid sample directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Background Collection: Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a standard spectral range (e.g., 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations within the molecule.

Visualizations

The following diagrams illustrate the logical workflow for spectral analysis and the relationship between the spectroscopic data and the molecular structure.

Caption: General Workflow for Spectroscopic Analysis

Caption: Structure-Spectrum Correlation

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5-Bromo-2-methyl-2-pentene

Introduction

5-Bromo-2-methyl-2-pentene is a halogenated alkene of interest in organic synthesis, serving as a versatile building block for the introduction of the prenyl or substituted pentenyl moiety into larger molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such compounds. This guide provides a detailed analysis of the predicted ¹H and ¹³C NMR spectra of this compound, aimed at researchers, scientists, and professionals in drug development.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The presence of an electronegative bromine atom and a carbon-carbon double bond significantly influences the chemical shifts of the neighboring protons.

| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-1 (a) | 1.70 | Singlet | - | 3H |

| H-1' (a') | 1.62 | Singlet | - | 3H |

| H-3 (b) | 5.30 | Triplet | 7.1 | 1H |

| H-4 (c) | 2.65 | Quartet | 7.1, 6.8 | 2H |

| H-5 (d) | 3.38 | Triplet | 6.8 | 2H |

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the spectrum.

| Carbon (Label) | Predicted Chemical Shift (δ, ppm) |

| C-1 | 25.7 |

| C-1' | 17.8 |

| C-2 | 134.5 |

| C-3 | 120.8 |

| C-4 | 38.4 |

| C-5 | 32.6 |

Molecular Structure and NMR Assignments

The following diagram illustrates the structure of this compound with the predicted proton and carbon assignments.

Experimental Protocols

A standard protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of this compound would involve the following steps:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Tune and match the probe for the respective nuclei (¹H or ¹³C).

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum using a standard pulse sequence (e.g., a single 90° pulse).

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use an appropriate relaxation delay (e.g., 1-2 seconds) to allow for full magnetization recovery between scans.

-

Accumulate a sufficient number of scans (e.g., 8-16) to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

-

Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-220 ppm).

-

A longer relaxation delay may be necessary for quaternary carbons.

-

A larger number of scans (e.g., 128 or more) is typically required due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal as a reference.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants to deduce the connectivity of the protons.

-

NMR Analysis Workflow

The logical workflow for NMR analysis, from sample preparation to structural elucidation, is depicted in the following diagram.

An In-Depth Technical Guide to the Mass Spectrum Fragmentation of 5-Bromo-2-methyl-2-pentene

Abstract: This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrum of 5-Bromo-2-methyl-2-pentene. It outlines the experimental protocol for acquiring the mass spectrum via Gas Chromatography-Mass Spectrometry (GC-MS), presents the key fragmentation data in a structured format, and elucidates the primary fragmentation pathways. The guide includes visualizations of the fragmentation logic, offering a comprehensive resource for the structural identification and characterization of this unsaturated alkyl halide.

Introduction

This compound (C₆H₁₁Br) is an unsaturated alkyl halide with applications in organic synthesis, including the preparation of terpenoids like geraniol (B1671447) and complex sesquiterpenoids.[1][2] Mass spectrometry is a critical analytical technique for confirming the identity and structure of such molecules. When subjected to electron ionization (EI), the molecule undergoes predictable fragmentation, yielding a unique mass spectrum that serves as a structural fingerprint. This guide details the characteristic fragmentation patterns of this compound, providing researchers with the data and mechanistic understanding necessary for its unambiguous identification.

The molecular weight of this compound is 163.06 g/mol .[3][4][5] A key feature in its mass spectrum is the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in characteristic isotopic peak clusters (M+ and M+2) for any bromine-containing fragment, which is a powerful diagnostic tool.[6]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The mass spectrum of a volatile compound like this compound is typically obtained using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization source. The following protocol describes a standard methodology.

2.1. Sample Preparation A dilute solution of this compound (e.g., 100 ppm) is prepared in a volatile organic solvent such as dichloromethane (B109758) or hexane.

2.2. Instrumentation

-

Gas Chromatograph: Equipped with a capillary column suitable for separating volatile organic compounds, such as a DB-5 (or equivalent) column (e.g., 60 m length, 0.25 mm internal diameter, 0.25 µm film thickness).[7]

-

Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass analyzer with an Electron Ionization (EI) source.

2.3. GC-MS Parameters

-

Injector Temperature: 250 °C[7]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[7]

-

Injection Volume: 1.0 µL with a split ratio of 1:20.[7]

-

Oven Temperature Program:

-

Initial temperature of 40 °C, hold for 5 minutes.

-

Ramp to 220 °C at a rate of 2 °C/min.

-

Ramp to 280 °C at a rate of 10 °C/min, hold for 10 minutes.[7]

-

-

MS Source Temperature: 220-230 °C

-

Ionization Energy: 70 eV.[7] This high energy level ensures reproducible fragmentation patterns suitable for library matching.[8][9]

-

Mass Scan Range: m/z 40 to 200.

The logical workflow for this experimental setup is illustrated in the diagram below.

Results: Fragmentation Pattern Analysis

Upon electron ionization, this compound forms an energetically unstable molecular ion (M•+) which then undergoes a series of fragmentation reactions.[10][11] The resulting mass spectrum is characterized by several key ions.

3.1. Molecular Ion (M•+) The molecular ion peak is expected at m/z 162 and 164 , corresponding to the C₆H₁₁⁷⁹Br and C₆H₁₁⁸¹Br isotopologues, respectively. The relative intensity of these peaks should be approximately 1:1, which is a definitive indicator of the presence of a single bromine atom in the ion.[6]

3.2. Key Fragmentation Pathways The primary fragmentation mechanisms for unsaturated alkyl halides include the loss of the halogen radical and allylic cleavage.[12][13]

-

Loss of Bromine Radical (•Br): The most facile fragmentation is the cleavage of the C-Br bond, which is the weakest bond in the molecular ion. This results in the loss of a bromine radical (•Br) and the formation of a stable carbocation.

-

C₆H₁₁Br•+ → C₆H₁₁⁺ + •Br

-

This gives rise to a prominent peak at m/z 83 . This fragment corresponds to the 2-methylpent-2-en-5-yl cation.

-

-

Allylic Cleavage: Cleavage of the C-C bond beta to the double bond (allylic position) is highly favored because it produces a resonance-stabilized allylic carbocation.[13]

-

C₆H₁₁Br•+ → C₄H₇⁺ + •CH₂CH₂Br

-

This fragmentation leads to a peak at m/z 55 , corresponding to the dimethylallyl cation [(CH₃)₂C=CH-CH₂]⁺, which is stabilized by resonance. This is often the base peak in the spectrum due to its high stability.

-

The quantitative data for the major fragments are summarized below.

| m/z (Mass/Charge) | Proposed Fragment Ion | Chemical Formula | Notes |

| 164 / 162 | Molecular Ion | [C₆H₁₁Br]•+ | M+2 / M+ peaks, characteristic 1:1 ratio for Bromine. |

| 83 | [M - Br]+ | [C₆H₁₁]⁺ | Loss of a bromine radical (•⁷⁹Br or •⁸¹Br). |

| 55 | Allylic Cleavage Fragment | [C₄H₇]⁺ | Base Peak . Formation of a stable, resonance-stabilized dimethylallyl cation. |

3.3. Fragmentation Pathway Diagram

The logical sequence of fragmentation from the molecular ion to the major observed peaks is depicted in the following diagram.

Discussion

The mass spectrum of this compound is highly characteristic. The presence of the M+/M+2 isotopic cluster at m/z 162/164 immediately confirms the molecular formula and the presence of one bromine atom. The fragmentation is dominated by two principal pathways that lead to stable carbocations, a common theme in electron ionization mass spectrometry.[10][11]

The loss of the bromine radical to form the m/z 83 ion is expected, as carbon-halogen bonds are readily cleaved.[12] However, the most abundant ion (base peak) is observed at m/z 55. This underscores the importance of allylic cleavage as a driving force in the fragmentation of unsaturated systems. The resulting dimethylallyl cation is significantly stabilized by resonance, making its formation a very favorable pathway.[13] The presence of a strong peak at m/z 55 is therefore a key diagnostic feature for the (CH₃)₂C=CH-CH₂- moiety in the molecule.

Conclusion

The electron ionization mass spectrum of this compound can be reliably interpreted. Key diagnostic features include the molecular ion pair at m/z 162/164, a significant [M-Br]⁺ peak at m/z 83, and the base peak at m/z 55 resulting from favored allylic cleavage. This fragmentation pattern provides unambiguous structural confirmation and serves as a valuable reference for researchers working with this and related compounds.

References

- 1. This compound 97 2270-59-9 [sigmaaldrich.com]

- 2. This compound | 2270-59-9 [chemicalbook.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound | C6H11Br | CID 137521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 97% | Fisher Scientific [fishersci.ca]

- 6. scribd.com [scribd.com]

- 7. Analysis of volatile organic compounds by GC/MS [bio-protocol.org]

- 8. tofwerk.com [tofwerk.com]

- 9. uni-saarland.de [uni-saarland.de]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. m.youtube.com [m.youtube.com]

- 13. youtube.com [youtube.com]

An In-depth Technical Guide to the Reactivity Profile of 5-Bromo-2-methyl-2-pentene

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-methyl-2-pentene is a versatile bifunctional organobromine compound that serves as a valuable intermediate in organic synthesis. Its structure, featuring a primary alkyl bromide and a trisubstituted alkene, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the reactivity profile of this compound, including its synthesis, physical and spectroscopic properties, and key reactions such as nucleophilic substitution, elimination, Grignard reagent formation, and Wittig reactions. Detailed experimental protocols and quantitative data are presented to facilitate its application in research and development.

Physicochemical and Spectroscopic Properties

This compound is a colorless to light yellow liquid.[1] A summary of its key physical and spectroscopic properties is provided below.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₁Br | [2][3] |

| Molecular Weight | 163.06 g/mol | [2][4] |

| CAS Number | 2270-59-9 | [3] |

| Boiling Point | 152-154 °C (lit.) | [2][4] |

| Density | 1.217 g/mL at 25 °C (lit.) | [2][4] |

| Refractive Index (n20/D) | 1.476 (lit.) | [4] |

| Solubility | Sparingly soluble in water. | [3] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data | Reference(s) |

| ¹H NMR | Data available in public databases such as PubChem. | [5] |

| ¹³C NMR | Data available in public databases such as PubChem. | [5] |

| IR Spectroscopy | Data available in public databases such as PubChem. | [5] |

| Mass Spectrometry | Data available in the NIST WebBook. | [6] |

Synthesis of this compound

A common synthetic route to this compound involves the reaction of 2-methyl-2-penten-5-ol with a brominating agent. A representative experimental protocol is detailed below.

Experimental Protocol: Synthesis from 2-methyl-2-penten-5-ol

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

2-methyl-2-penten-5-ol

-

Phosphorus tribromide (PBr₃)

-

Pyridine

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methyl-2-penten-5-ol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of phosphorus tribromide in anhydrous diethyl ether dropwise to the cooled solution, maintaining the temperature below 5 °C. A small amount of pyridine can be added to neutralize the HBr byproduct.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield this compound.

Reactivity Profile

The reactivity of this compound is dominated by the presence of the primary alkyl bromide and the carbon-carbon double bond. This allows for a range of transformations, making it a useful building block in organic synthesis.[7]

Nucleophilic Substitution Reactions

As a primary alkyl halide, this compound readily undergoes nucleophilic substitution reactions, primarily through an Sₙ2 mechanism.[8] This allows for the introduction of various functional groups.

References

- 1. This compound | C6H11Br | CID 137521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. Page loading... [guidechem.com]

- 4. This compound 97 2270-59-9 [sigmaaldrich.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. This compound [webbook.nist.gov]

- 7. sciepub.com [sciepub.com]

- 8. web.mnstate.edu [web.mnstate.edu]

Homoallylic bromide vs allylic bromide reactivity

An In-depth Technical Guide to the Comparative Reactivity of Allylic and Homoallylic Bromides

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of allylic versus homoallylic bromides in nucleophilic substitution reactions. It explores the underlying electronic principles governing their reaction rates and mechanistic pathways, including direct resonance stabilization in allylic systems and the phenomenon of neighboring group participation (NGP) in homoallylic systems. This document presents available quantitative data, details relevant experimental protocols for kinetic studies, and provides visualizations of the key mechanistic concepts to offer a clear and comparative understanding for researchers in organic synthesis and drug development.

Introduction: Structural and Electronic Differences

Allylic and homoallylic bromides are structurally similar yet exhibit profoundly different chemical reactivities. The position of the carbon-carbon double bond relative to the carbon atom bearing the bromine defines their classification and dictates their behavior in substitution reactions.

-

Allylic Bromide: The bromine atom is bonded to a carbon atom adjacent to a C=C double bond (e.g., 3-bromo-1-propene).

-

Homoallylic Bromide: The bromine atom is bonded to a carbon atom two carbons away from a C=C double bond (e.g., 4-bromo-1-butene).

The proximity of the π-system to the reaction center is the critical factor governing their distinct reactivity profiles.

Reaction Mechanisms and Intermediates

The reactivity of these compounds is best understood by examining the intermediates formed during SN1 and the transition states in SN2 reactions.

Allylic Bromide Reactivity

Allylic bromides are highly reactive in both SN1 and SN2 reactions due to the electronic influence of the adjacent double bond.

-

SN1 Mechanism: In polar protic solvents, allylic bromides readily undergo solvolysis via an SN1 pathway. The rate-determining step is the formation of an allylic carbocation . This carbocation is significantly stabilized by resonance, delocalizing the positive charge over two carbon atoms. This delocalization lowers the activation energy for ionization, leading to a rapid reaction rate[1].

-

SN2 Mechanism: Allylic bromides also exhibit enhanced reactivity in SN2 reactions. The transition state of the bimolecular substitution is stabilized by the overlap of the π-system with the p-orbitals of the reacting carbon, lowering its energy and accelerating the reaction[2].

The choice between SN1 and SN2 pathways for allylic systems is a delicate balance, influenced by the solvent, nucleophile strength, and substrate structure[2].

Homoallylic Bromide Reactivity

The reactivity of homoallylic bromides is more complex. Direct resonance stabilization of a carbocation is not possible. However, the double bond can still play a crucial role through a phenomenon known as neighboring group participation (NGP) or anchimeric assistance [3][4][5].

-

SN1 Mechanism with NGP: In ionizing, non-nucleophilic solvents, the π-electrons of the double bond can act as an internal nucleophile, attacking the carbon bearing the bromine from the backside as the leaving group departs. This process is concerted and leads to the formation of a bridged, non-classical cyclopropylmethyl carbocation [3][6][7][8]. This participation can lead to a significant rate enhancement compared to a similar substrate that cannot benefit from NGP[4][9]. The resulting cation can then be attacked by an external nucleophile at multiple positions, often leading to a mixture of the direct substitution product and rearranged products (e.g., cyclopropylmethyl and cyclobutyl derivatives)[4][8].

-

SN2 Mechanism: In the presence of strong nucleophiles in polar aprotic solvents, homoallylic bromides can undergo a standard SN2 reaction. Under these conditions, the double bond does not typically participate, and the reactivity is similar to that of a primary alkyl halide[3][10].

Quantitative Reactivity Data

Direct, side-by-side kinetic data for the solvolysis of allylic and homoallylic bromides under identical conditions is sparse in readily available literature. However, a comparative understanding can be constructed from individual studies and qualitative comparisons.

Qualitative comparisons strongly indicate that the solvolysis of allylic bromides is significantly faster than that of homoallylic bromides and their saturated counterparts due to the highly effective resonance stabilization of the allylic carbocation[1].

The role of anchimeric assistance in homoallylic systems is highly dependent on the reaction conditions. In strongly nucleophilic solvents, its effect may be negligible, but in highly ionizing, non-nucleophilic solvents, it can lead to dramatic rate enhancements[3][9][10].

| Compound | Substrate Type | Solvent | Temp (°C) | Rate Constant (k, s⁻¹) | Relative Rate | Notes |

| 4-Bromo-1-butene | Homoallylic | 80% Ethanol | 70 | 1.1 x 10⁻⁶ | ~0.5 | Under these SN2-favoring conditions, the rate is slightly slower than its saturated analogue, indicating minimal anchimeric assistance[3][10]. |

| n-Butyl Bromide | Saturated Primary | 80% Ethanol | 70 | 2.2 x 10⁻⁶ | 1 | Saturated analogue for comparison[3][10]. |

| 3-Bromo-1-butene | Allylic | Various | - | - | > 1 (Qualitative) | Solvolysis is qualitatively known to be significantly faster than saturated secondary alkyl halides due to resonance-stabilized carbocation formation[3]. |

Table 1: Comparative Solvolysis Data.

Visualization of Reaction Pathways

The following diagrams illustrate the key mechanistic differences between allylic and homoallylic bromide reactions.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. google.com [google.com]

- 3. benchchem.com [benchchem.com]

- 4. Neighbouring group participation - Wikipedia [en.wikipedia.org]

- 5. mugberiagangadharmahavidyalaya.ac.in [mugberiagangadharmahavidyalaya.ac.in]

- 6. Formally Stereoretentive SN1 Reactions of Homoallylic Tertiary Alcohols Via Nonclassical Carbocation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Taming nonclassical carbocations to control small ring reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dalalinstitute.com [dalalinstitute.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. A study of the mechanism of solvoysis of but-3-enyl bromide (4-bromobut-1-ene) using the extended (two-term) Grunwald–Winstein equation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Stability and Storage of 5-Bromo-2-methyl-2-pentene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-Bromo-2-methyl-2-pentene (CAS No. 2270-59-9). Adherence to these guidelines is crucial for maintaining the compound's integrity, ensuring experimental accuracy, and promoting laboratory safety.

Chemical Properties and Stability Profile

This compound is a halogenated organic compound widely used as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2] Its utility in constructing complex molecules underscores the importance of understanding its stability.[2] The compound is a colorless to light yellow liquid and is classified as a highly flammable liquid and vapor.[1][3][4][5]

While specific, in-depth quantitative stability data and degradation pathways for this compound are not extensively documented in publicly available literature, its structural features and classification as a flammable and reactive compound suggest that its stability is sensitive to several environmental factors. The primary concerns for stability are exposure to heat, light, and incompatible materials.

The following table summarizes the key physical and chemical properties of this compound relevant to its storage and handling.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₁Br | [5] |

| Molecular Weight | 163.06 g/mol | [2][4][6] |

| Appearance | Colorless Liquid | [3] |

| Boiling Point | 152-154 °C | [2][3][4] |

| Density | 1.217 g/mL at 25 °C | [2][4] |

| Flash Point | 22 °C (71.6 °F) - closed cup | [4] |

| Refractive Index | n20/D 1.476 (lit.) | [4] |

| Water Solubility | Slightly miscible with water | [3][7] |

| Storage Temperature | 2-8°C | [2][3][4] |

Recommended Storage and Handling Conditions

To ensure the long-term stability of this compound, it is imperative to adhere to the following storage and handling protocols. These recommendations are compiled from various supplier safety data sheets and chemical databases.

| Condition | Recommendation | Rationale | Source(s) |

| Temperature | Store at 2-8°C in a cool place. | To minimize degradation and evaporation. | [2][3][4] |

| Light Exposure | Store in a light-resistant container and avoid direct sunlight. | To prevent light-induced degradation. | |

| Atmosphere | Store in a dry, well-ventilated area under an inert atmosphere if possible. | To prevent oxidation and hydrolysis. | [1][3] |

| Container | Keep container tightly closed and sealed. Containers that have been opened must be carefully resealed and kept upright to prevent leakage. | To prevent contamination and evaporation. | [1][3] |

| Incompatible Materials | Store away from oxidizing agents, heat, sparks, and open flames. | The compound is highly flammable and can react with oxidizing agents. | [8] |

Experimental Protocol: General Stability Testing

Objective: To evaluate the stability of this compound under various stress conditions (temperature, humidity, and light) over a defined period.

Materials:

-

This compound (high purity)

-

Inert, sealed vials (e.g., amber glass vials with PTFE-lined caps)

-

Temperature and humidity-controlled stability chambers

-

Photostability chamber

-

Analytical instrumentation (e.g., GC-MS, HPLC-UV/MS)

-

Reference standards for potential degradation products (if known)

Methodology:

-

Sample Preparation: Aliquot the this compound into the inert vials. A headspace of inert gas (e.g., argon or nitrogen) is recommended.

-

Initial Analysis (Time Zero): Analyze a set of samples immediately to establish the initial purity and impurity profile. This will serve as the baseline.

-

Stress Conditions:

-

Elevated Temperature: Store samples at various elevated temperatures (e.g., 25°C, 40°C, 60°C) in the dark.

-

Humidity: Store samples at a controlled temperature and elevated humidity (e.g., 25°C/60% RH, 40°C/75% RH).

-

Photostability: Expose samples to a light source according to ICH Q1B guidelines. A dark control sample should be stored under the same temperature conditions.

-

-

Time Points: Pull samples from each storage condition at predetermined time points (e.g., 1, 2, 4, 8, and 12 weeks).

-

Analysis: Analyze the samples at each time point using a validated analytical method (e.g., GC-MS or HPLC) to determine the purity of the main compound and identify and quantify any degradation products.

-

Data Evaluation: Compare the results at each time point to the initial analysis. Calculate the rate of degradation and identify the conditions under which the compound is least stable.

Visualizing Stability and Storage Logic

The following diagrams illustrate the key relationships in maintaining the stability of this compound.

Caption: Logical flow of storage conditions leading to either stability or degradation of this compound.

Caption: A generalized experimental workflow for assessing the stability of this compound.

Safety Precautions

This compound is a hazardous substance and requires careful handling. It is classified as a highly flammable liquid and vapor and causes skin and serious eye irritation.[1][4][5] It may also cause respiratory irritation.[1][4][5]

-

Handling: Handle in a well-ventilated place.[3] Wear suitable protective clothing, gloves, and eye/face protection.[3] Avoid contact with skin and eyes and avoid inhalation of vapor or mist.[3] Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[3]

-

First Aid:

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

If inhaled: Move person into fresh air.

-

In all cases of exposure, consult a physician.

-

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.

By understanding and implementing these stability and storage guidelines, researchers can ensure the quality and reliability of their work involving this compound.

References

- 1. guidechem.com [guidechem.com]

- 2. This compound [myskinrecipes.com]

- 3. echemi.com [echemi.com]

- 4. 5-溴-2-甲基-2-戊烯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | C6H11Br | CID 137521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. This compound, 97% | Fisher Scientific [fishersci.ca]

- 8. datasheets.scbt.com [datasheets.scbt.com]

Theoretical Insights into 5-Bromo-2-methyl-2-pentene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-methyl-2-pentene is a versatile bifunctional organobromine compound, featuring both an alkene and a primary alkyl bromide. This unique structural arrangement makes it a valuable intermediate in organic synthesis, particularly in the construction of complex molecular architectures such as sesquiterpenoids.[1] Its reactivity is governed by the interplay between the nucleophilic character of the double bond and the electrophilic carbon of the carbon-bromine bond, allowing for a range of chemical transformations. This technical guide provides an in-depth analysis of the theoretical and practical aspects of this compound, consolidating available data to support its application in research and development.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and spectral properties of this compound is fundamental to its application. The following tables summarize key quantitative data available for this compound.

| Property | Value | Source |

| Molecular Formula | C6H11Br | |

| Molecular Weight | 163.06 g/mol | |

| Boiling Point | 152-154 °C | |

| Density | 1.217 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.476 | |

| Flash Point | 22 °C | |

| Solubility | Slightly miscible with water. | [1][2] |

Table 1: Physicochemical Properties of this compound

| Spectroscopic Data | Availability | Source |

| 1H NMR | Available | [3] |

| 13C NMR | Available | [3] |

| Infrared (IR) Spectrum | Available | [3] |

| Mass Spectrum | Available | [3][4] |

Table 2: Spectroscopic Data for this compound

Theoretical Framework

Conformational Analysis

The flexibility of the pentene chain allows for multiple conformations. The rotation around the C3-C4 and C4-C5 single bonds will determine the relative spatial arrangement of the bulky bromine atom and the pi system of the double bond. The most stable conformers will minimize steric hindrance.

Reactivity of the Alkene Group

The trisubstituted double bond in this compound is electron-rich and thus nucleophilic. It readily undergoes electrophilic addition reactions. For instance, the reaction with hydrogen halides (HX) would proceed via a carbocation intermediate. According to Markovnikov's rule, the electrophile (e.g., H+) will add to the less substituted carbon of the double bond (C3), leading to the formation of a more stable tertiary carbocation at C2. The subsequent attack of the nucleophile (e.g., Br-) would then occur at this position.

Reactivity of the Alkyl Bromide Group

The primary alkyl bromide moiety is susceptible to nucleophilic substitution reactions (SN1 and SN2). The polarity of the C-Br bond, with a partial positive charge on the carbon and a partial negative charge on the bromine, makes the C5 carbon an electrophilic center. The reaction pathway (SN1 vs. SN2) will be influenced by the nature of the nucleophile, the solvent, and the temperature.

Potential Synthetic Pathways and Reactions

The dual functionality of this compound allows for a variety of synthetic transformations. Below are diagrams illustrating a plausible synthetic route to the molecule and a common subsequent reaction.

Caption: Plausible synthesis of this compound via allylic bromination.

Caption: Formation of a Grignard reagent and subsequent reaction to form a new C-C bond.

Experimental Protocols

Detailed experimental protocols for the synthesis and reactions of this compound are not extensively published. However, based on general organic chemistry principles, the following represents a plausible, generalized procedure for its synthesis and a subsequent Grignard reaction.

Synthesis of this compound via Allylic Bromination

A likely method for the synthesis of this compound is the allylic bromination of 2-methyl-2-pentene using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or AIBN).[5][6][7][8][9]

Materials:

-

2-methyl-2-pentene

-

N-bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl4) or other suitable inert solvent

-

Radical initiator (e.g., AIBN or a UV lamp)

-

Anhydrous sodium bicarbonate

-

Anhydrous magnesium sulfate

-

Separatory funnel

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-2-pentene in CCl4.

-

Add N-bromosuccinimide and a catalytic amount of the radical initiator.

-

Heat the mixture to reflux (or irradiate with a UV lamp) and monitor the reaction progress (e.g., by GC or TLC). The reaction is often indicated by the succinimide (B58015) byproduct floating to the top.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide.

-

Wash the filtrate with an aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by distillation to obtain this compound.

Grignard Reaction with this compound

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

Electrophile (e.g., an aldehyde, ketone, or epoxide)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Separatory funnel

-

Round-bottom flask

-

Dropping funnel

-

Reflux condenser with a drying tube

-

Stirring apparatus

Procedure:

-

Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Place magnesium turnings in a round-bottom flask.

-

Add a small amount of anhydrous diethyl ether.

-

In a dropping funnel, prepare a solution of this compound in anhydrous diethyl ether.

-

Add a small amount of the bromide solution to the magnesium. The reaction may need to be initiated (e.g., with a crystal of iodine or gentle heating).

-

Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for a period to ensure complete formation of the Grignard reagent.

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Add a solution of the electrophile in anhydrous diethyl ether dropwise.

-

After the addition, allow the reaction to warm to room temperature and stir until the reaction is complete.

-

Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and remove the solvent under reduced pressure to obtain the crude product.

-

Purify the product as necessary (e.g., by chromatography or distillation).

Conclusion

This compound is a valuable synthetic intermediate with a rich and versatile chemistry stemming from its alkene and alkyl bromide functionalities. While in-depth theoretical studies on this specific molecule are limited, its reactivity can be reliably predicted based on fundamental principles of organic chemistry. The provided data and generalized experimental protocols offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in the synthesis of novel and complex molecules. Further computational and experimental studies would be beneficial to fully elucidate its reaction kinetics and conformational preferences, potentially unlocking new synthetic applications.

References

- 1. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. This compound, 97% | Fisher Scientific [fishersci.ca]

- 3. This compound | C6H11Br | CID 137521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. orgosolver.com [orgosolver.com]

- 6. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 5-Bromo-2-methyl-2-pentene: Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-2-methyl-2-pentene (CAS No. 2270-59-9), a versatile building block in organic synthesis. The document details the initial discovery of this compound, its key physicochemical properties, and a detailed protocol for its synthesis via allylic bromination. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development, offering both historical context and practical methodologies.

Introduction

This compound, also known as homoprenyl bromide, is a halogenated aliphatic unsaturated hydrocarbon. Its structure, featuring both a reactive bromine atom and a double bond, makes it a valuable intermediate in the synthesis of a variety of more complex molecules. It has been notably utilized in the formation of sesquiterpenoids and in the preparation of labeled compounds such as geraniol-3-14C for metabolic studies.[1][2] An early mention of this compound can be traced back to a 1953 publication by the Russian chemist Ya. M. Slobodin in the Zhurnal Obshchei Khimii (Journal of General Chemistry).[3]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data has been compiled from various chemical suppliers and databases.

Table 1: Physicochemical Data of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₁Br | [4][5] |

| Molecular Weight | 163.06 g/mol | [4][5] |

| CAS Number | 2270-59-9 | [4][6] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 152-154 °C (lit.) | [3][4][7] |

| Density | 1.217 g/mL at 25 °C (lit.) | [3][4] |

| Refractive Index (n20/D) | 1.476 (lit.) | [3][4] |

| Flash Point | 22 °C (71.6 °F) - closed cup | [3] |

| Solubility | Slightly miscible with water | [8] |

| InChI Key | UNXURIHDFUQNOC-UHFFFAOYSA-N | [4] |

| SMILES | CC(C)=CCCBr | [4] |

First Synthesis and Discovery

The first documented synthesis of this compound is attributed to Ya. M. Slobodin in a 1953 publication.[3] While access to the original detailed experimental protocol from this publication is limited, a common and effective method for its preparation is through the allylic bromination of 2-methyl-2-pentene (B165383).[3] This reaction selectively introduces a bromine atom at the carbon adjacent to the double bond.

Experimental Protocol: Synthesis via Allylic Bromination

This section provides a detailed methodology for the synthesis of this compound from 2-methyl-2-pentene using N-bromosuccinimide (NBS) as the brominating agent.

4.1. Materials and Equipment

-

2-methyl-2-pentene

-

N-bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄)

-

Radical initiator (e.g., AIBN or benzoyl peroxide)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

4.2. Reaction Workflow

Caption: Workflow for the synthesis of this compound.

4.3. Procedure

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methyl-2-pentene in carbon tetrachloride.

-

Addition of Reagents: To this solution, add N-bromosuccinimide and a catalytic amount of a radical initiator (e.g., AIBN).

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction is typically initiated by light or heat. Monitor the reaction progress by TLC or GC. The reaction is complete when the starting material is consumed.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove succinimide.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation to obtain this compound as a colorless to pale yellow liquid.

Signaling Pathways and Logical Relationships

The synthesis of this compound via allylic bromination proceeds through a free radical chain mechanism. The key steps are initiation, propagation, and termination.

Caption: Free radical mechanism of allylic bromination.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis with a history dating back to the mid-20th century. The allylic bromination of 2-methyl-2-pentene provides a reliable and scalable method for its preparation. This technical guide serves as a foundational resource for professionals requiring a comprehensive understanding of this compound's properties and synthesis.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. This compound | 2270-59-9 | Benchchem [benchchem.com]

- 4. This compound 97 2270-59-9 [sigmaaldrich.com]

- 5. This compound [webbook.nist.gov]

- 6. scbt.com [scbt.com]

- 7. 5-溴-2-甲基-2-戊烯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Page loading... [guidechem.com]

Methodological & Application

Application Notes: Synthesis of Sesquiterpenoids Utilizing 5-Bromo-2-methyl-2-pentene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of sesquiterpenoids using 5-Bromo-2-methyl-2-pentene, a versatile C5 building block. The protocols outlined below are intended for laboratory use by qualified professionals.

Introduction